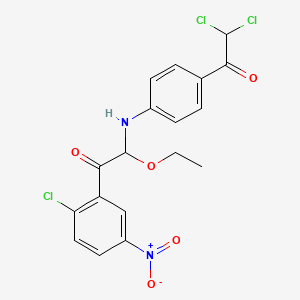
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone is a complex organic compound characterized by its unique structure, which includes chloro, nitro, and dichloroacetyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.
Acylation: Introduction of the dichloroacetyl group.
Coupling Reaction: Formation of the final compound through a coupling reaction between the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone undergoes various types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of one functional group with another, such as halogen substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative.
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with DNA: Modifying gene expression or causing DNA damage.
Modulating Cellular Signaling: Affecting cellular signaling pathways that regulate cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-methoxyethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-propoxyethanone: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
27695-56-3 |
|---|---|
Fórmula molecular |
C18H15Cl3N2O5 |
Peso molecular |
445.7 g/mol |
Nombre IUPAC |
1-(2-chloro-5-nitrophenyl)-2-[4-(2,2-dichloroacetyl)anilino]-2-ethoxyethanone |
InChI |
InChI=1S/C18H15Cl3N2O5/c1-2-28-18(16(25)13-9-12(23(26)27)7-8-14(13)19)22-11-5-3-10(4-6-11)15(24)17(20)21/h3-9,17-18,22H,2H2,1H3 |
Clave InChI |
HJSHVUYWXKYBHW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)NC2=CC=C(C=C2)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


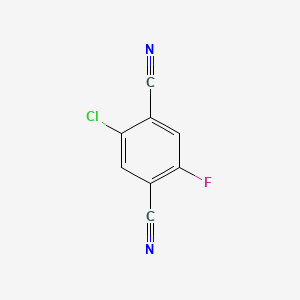
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
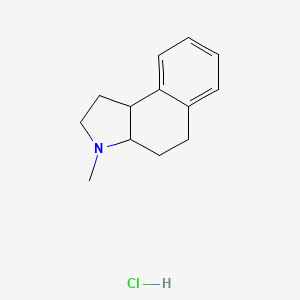
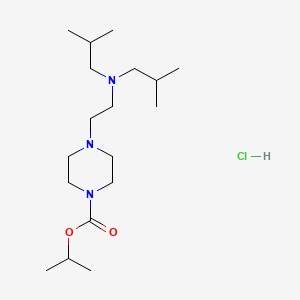
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
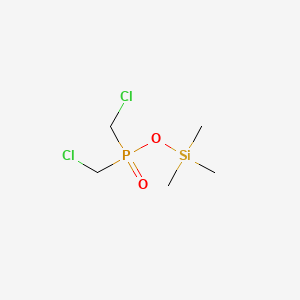
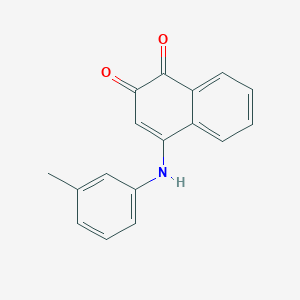
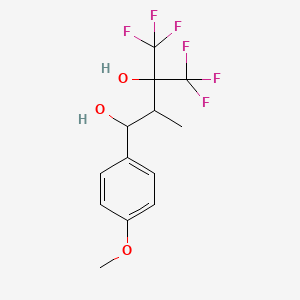


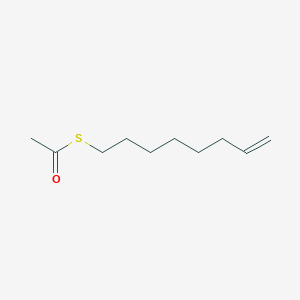
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
